Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves the following steps:
Formation of 6-amino-1,3-benzothiazole: This can be achieved through the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Thioether Formation: The 6-amino-1,3-benzothiazole is then reacted with a suitable acylating agent to form the thioether linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .
Scientific Research Applications
Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biological pathways . Molecular docking studies have shown that it binds to the active site of target enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its thioether linkage and ester functional group make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17N3O3S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-17(23)11-3-6-13(7-4-11)20-16(22)10-25-18-21-14-8-5-12(19)9-15(14)26-18/h3-9H,2,10,19H2,1H3,(H,20,22) |
InChI Key |
HUOFCFKXPMHPJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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